molecular formula C12H10N2O2 B2610689 1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one CAS No. 866156-98-1

1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one

Cat. No.: B2610689
CAS No.: 866156-98-1
M. Wt: 214.224
InChI Key: GSBXSXPYOVTBLH-UHFFFAOYSA-N
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Description

1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of a pyrazine ring attached to a phenyl ring through an ether linkage, with an ethanone group attached to the phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxyacetophenone with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrazine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Properties

IUPAC Name

1-(4-pyrazin-2-yloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9(15)10-2-4-11(5-3-10)16-12-8-13-6-7-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBXSXPYOVTBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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